3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran

Description

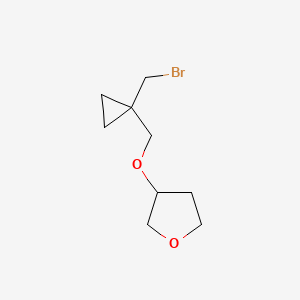

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran (CAS 1006483-39-1) is a brominated tetrahydrofuran derivative featuring a cyclopropylmethoxy substituent.

Properties

Molecular Formula |

C9H15BrO2 |

|---|---|

Molecular Weight |

235.12 g/mol |

IUPAC Name |

3-[[1-(bromomethyl)cyclopropyl]methoxy]oxolane |

InChI |

InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2 |

InChI Key |

LZXOAPJVILSKPE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1OCC2(CC2)CBr |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran typically involves the reaction of cyclopropylmethanol with a brominating agent to introduce the bromomethyl group. This intermediate is then reacted with tetrahydrofuran under specific conditions to form the final compound . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .

Chemical Reactions Analysis

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.

Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is valuable in scientific research due to its versatility. It is used in:

Chemistry: As a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In the study of biochemical pathways and interactions, particularly those involving brominated compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropyl and tetrahydrofuran moieties contribute to the compound’s stability and reactivity, facilitating its use in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to other brominated tetrahydrofuran derivatives, such as 3-(bromomethyl)tetrahydrofuran , which lacks the cyclopropyl group. Below is a detailed comparison:

Structural and Functional Differences

However, this complexity likely contributes to its discontinuation, as simpler derivatives like 3-(bromomethyl)tetrahydrofuran dominate industrial applications due to lower production costs and scalability .

Market and Production Insights

- 3-(Bromomethyl)tetrahydrofuran :

- This compound: No active production data exists due to its discontinued status.

Research Findings and Industrial Relevance

Stability and Reactivity

The cyclopropane ring in the target compound may confer unique reactivity, such as participation in strain-release alkylation or photochemical reactions. However, its instability under prolonged storage or elevated temperatures likely hindered industrial adoption. In contrast, 3-(bromomethyl)tetrahydrofuran exhibits robust thermal stability, making it preferable for large-scale processes .

Biological Activity

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound can be described by the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | [Not available] |

| Molecular Formula | C₈H₁₃BrO₂ |

| Molecular Weight | 215.09 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of Tetrahydrofuran Ring : This can be achieved through cyclization reactions involving suitable precursors.

- Bromomethylation : The introduction of the bromomethyl group is often performed using brominating agents under controlled conditions.

- Methoxylation : The methoxy group can be introduced via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, potentially modulating biochemical pathways involved in disease processes.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that tetrahydrofuran derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The bromomethyl group may enhance this activity by increasing lipophilicity, facilitating cellular uptake .

Antimicrobial Properties

Additionally, compounds related to this structure have demonstrated antimicrobial activity against various bacterial strains. The presence of the bromine atom is noted to contribute to enhanced antibacterial effects due to its ability to form reactive intermediates that disrupt bacterial cell walls .

Case Studies and Research Findings

- Antitumor Efficacy : A study evaluated the cytotoxic effects of tetrahydrofuran derivatives on human cancer cell lines, revealing that modifications at the cyclopropyl position significantly impact potency. The compound showed IC50 values in the low micromolar range against several cancer types .

- Antimicrobial Testing : In a comparative study, various derivatives were tested for their ability to inhibit growth in Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substituents exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting potential as therapeutic agents against resistant strains .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Structure-Activity Relationships (SAR) : Understanding how different functional groups affect biological activity can guide the design of more potent derivatives.

- In Vivo Studies : Animal models will be essential for assessing the pharmacokinetics and safety profile of this compound.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects will enhance its potential for therapeutic applications.

Q & A

Basic: What are the recommended synthetic strategies for 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran in laboratory settings?

Methodological Answer:

The synthesis typically involves two key steps: (1) cyclopropane ring formation via [2+1] cycloaddition using a bromomethyl precursor, and (2) etherification of the tetrahydrofuran moiety. Catalysts such as palladium complexes or phase-transfer agents are used to enhance regioselectivity. Reaction conditions (e.g., −20°C for cyclopropane stability) and solvents (e.g., anhydrous THF) must be rigorously controlled to avoid side reactions. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Basic: How is this compound characterized analytically?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm cyclopropane proton environments (δ 0.5–1.5 ppm) and ether linkage integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+Na]) and bromine isotope patterns.

- Infrared (IR) Spectroscopy : C–Br stretch (~550 cm) and ether C–O–C bands (~1100 cm).

Cross-validation with HPLC (C18 column, 0.025 M potassium phosphate buffer/THF mobile phase) ensures purity (>98%) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

Use a Design of Experiments (DoE) approach to evaluate variables:

- Temperature : Lower temps (e.g., −20°C) stabilize the cyclopropane ring but slow etherification.

- Catalyst Loading : Pd(PPh) at 5 mol% balances cost and efficiency.

- Solvent Polarity : Anhydrous THF minimizes hydrolysis of the bromomethyl group.

Statistical tools (e.g., ANOVA) identify significant factors. For example, a 15% yield increase was reported at 0°C with 2 equiv. of NaH .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS)?

Methodological Answer:

Contradictions often arise from isomeric byproducts or solvent artifacts . Mitigation steps:

Repeat Analysis : Confirm results under identical conditions.

2D NMR Techniques : Use HSQC or NOESY to distinguish stereoisomers.

Alternative Ionization Methods : Electrospray (ESI) vs. Electron Impact (EI) MS to rule out fragmentation anomalies.

Spiking Experiments : Add a pure reference standard to confirm retention times in HPLC .

Advanced: What methodologies are used to evaluate biological activity in medicinal chemistry studies?

Methodological Answer:

- In Vitro Assays :

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization for target engagement (e.g., kinase inhibition).

- Cytotoxicity : MTT assay on cancer cell lines (IC determination).

- In Vivo Models :

Advanced: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Degrades above 40°C (TGA/DSC analysis shows 5% mass loss at 45°C).

- Light Sensitivity : Store in amber vials; UV-Vis spectra indicate photodegradation (λ shift at 254 nm).

- Humidity Control : Karl Fischer titration confirms hygroscopicity; store with desiccants (silica gel) .

Advanced: How can researchers design comparative studies with structural analogs?

Methodological Answer:

- Analog Selection : Replace the bromomethyl group with chloromethyl or iodomethyl derivatives to study halogen effects.

- Computational Modeling : Density Functional Theory (DFT) to predict steric/electronic differences (e.g., cyclopropane ring strain).

- Biological Benchmarking : Compare IC values against analogs in the same assay panel to establish structure-activity relationships (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.